Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Description

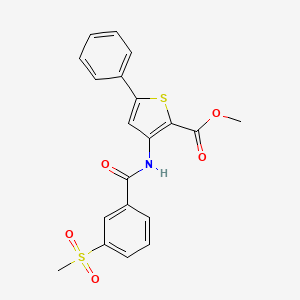

Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based compound featuring a methyl ester group at position 2, a phenyl substituent at position 5, and a 3-(methylsulfonyl)benzamido moiety at position 2. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the phenyl group) and enhanced stability (via the methylsulfonyl group).

Properties

IUPAC Name |

methyl 3-[(3-methylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S2/c1-26-20(23)18-16(12-17(27-18)13-7-4-3-5-8-13)21-19(22)14-9-6-10-15(11-14)28(2,24)25/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPADTDJWKELHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a benzamide moiety, and a methylsulfonyl group, which contribute to its unique chemical properties. The structure can be represented as follows:

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : It may interact with specific enzymes, modulating their activity. For instance, it has been explored for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Receptor Interaction : The compound could bind to receptors involved in pain and inflammation pathways, affecting downstream signaling cascades.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported that derivatives of thiophene compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This suggests its potential utility in conditions characterized by chronic inflammation .

Case Studies

- Inhibition of COX Enzymes :

- Antimicrobial Screening :

Research Findings

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Research indicates that compounds with thiophene scaffolds exhibit cytotoxic effects against various cancer cell lines. Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has shown promise in inhibiting cell proliferation in breast cancer models.

- Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cell lines at concentrations above 50 µM after a 24-hour exposure period.

-

Cholinesterase Inhibition

- Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. The inhibition of AChE can enhance cognitive function and provide neuroprotective effects.

- Case Study : This compound exhibited competitive inhibition against AChE, with IC₅₀ values comparable to established inhibitors such as galantamine.

-

Anti-inflammatory Effects

- Compounds in this class may modulate inflammatory pathways, suggesting therapeutic benefits for conditions such as arthritis or other inflammatory diseases. Although specific IC₅₀ values for anti-inflammatory activity are not quantified, related compounds have shown potential in reducing inflammation.

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Analogs)

Key Compounds :

- Triflusulfuron-methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate

- Ethametsulfuron-methyl ester: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

- Metsulfuron-methyl ester: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

Structural and Functional Differences :

The target compound diverges from sulfonylureas by replacing the triazine-urea scaffold with a thiophene-amide system. This structural shift may reduce herbicidal activity (common in sulfonylureas) but enhance selectivity for non-plant targets, such as microbial or mammalian enzymes .

Key Compounds :

- 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate: Synthesized via the Gewald reaction, a method for constructing 2-aminothiophenes .

- 5-Methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one: A fused thiophene-pyrimidine derivative.

Comparison of Properties :

The target compound’s methylsulfonyl benzamido group may improve metabolic stability compared to simpler ethyl esters or amino-substituted thiophenes. Its phenyl group at position 5 could enhance membrane permeability, a critical factor for drug candidates .

Pyrazole-Sulfanyl Derivatives

Key Compound :

Contrast with Target Compound :

In contrast, the target compound’s methylsulfonyl group may stabilize hydrogen bonding interactions, favoring polar targets .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/L) |

|---|---|---|---|

| Target Compound | ~430 | 3.5 | <10 (low) |

| Metsulfuron-methyl | 381 | 1.2 | 1,200 (high) |

| Gewald Thiophene (Compound 1) | 275 | 2.8 | 50 (moderate) |

Q & A

Q. What are the established synthetic routes for preparing Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1: Construct the thiophene core via the Gewald reaction , which facilitates the formation of 2-aminothiophene derivatives. For example, ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate can be synthesized using cyanoacetates and ketones under basic conditions .

- Step 2: Introduce the benzamido group at position 3 of the thiophene ring. This involves coupling 3-(methylsulfonyl)benzoyl chloride with the amino group of the thiophene intermediate under Schotten-Baumann conditions (e.g., using NaOH and dichloromethane) .

- Step 3: Methyl esterification at position 2 (if not already present) using methanol and acid catalysts . Key challenges include optimizing reaction yields and minimizing side reactions during benzamidation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Critical for confirming substituent positions and detecting tautomerism (e.g., keto-enol forms in the amide group). For example, downfield shifts in the carbonyl region (~165–170 ppm in 13C NMR) confirm the ester and amide functionalities .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters and amides) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in molecular geometry, as demonstrated in related thiophene derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzamidation step?

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- Temperature Control : Reactions performed at 0–5°C reduce side reactions (e.g., hydrolysis of the acyl chloride) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves unreacted starting materials and byproducts .

Q. What strategies address low solubility in aqueous media during biological activity assays?

- Derivatization : Replace the methyl ester with hydrophilic groups (e.g., carboxylic acids via saponification) to enhance solubility .

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to maintain compound stability .

- Prodrug Design : Convert the methylsulfonyl group to a sulfonamide for improved pharmacokinetics .

Q. How can discrepancies in NMR data due to tautomerism or dynamic effects be resolved?

- Variable-Temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" tautomeric forms and simplify splitting patterns .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- 2D NMR Techniques : HSQC and HMBC correlations clarify through-space and through-bond interactions, particularly for overlapping signals .

Methodological Challenges

Q. What are the critical considerations for scaling up the synthesis of this compound?

- Reagent Stoichiometry : Ensure excess acyl chloride (1.5–2.0 equivalents) to drive benzamidation to completion .

- Safety Protocols : Handle methylsulfonyl-containing intermediates in fume hoods due to potential irritant properties .

- Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve heat dissipation and reaction consistency for large-scale production .

Q. How can electronic effects of the methylsulfonyl group influence reactivity in further functionalization?

- Electron-Withdrawing Nature : The –SO2Me group deactivates the benzamido ring, directing electrophilic substitutions to meta/para positions. This can be exploited for regioselective modifications (e.g., nitration or halogenation) .

- Steric Effects : Bulky substituents may hinder reactions at position 3; microwave-assisted synthesis can mitigate steric limitations .

Data Interpretation

Q. How should researchers analyze conflicting melting point (mp) data for intermediates?

- Recrystallization Solvents : Compare mp values after purification with different solvents (e.g., ethanol vs. ethyl acetate) to identify polymorphic forms .

- DSC/TGA Analysis : Differential scanning calorimetry detects phase transitions, while thermogravimetric analysis assesses decomposition points .

Biological Activity Profiling

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to screen for interactions with tyrosine kinases, given the structural similarity to known kinase inhibitors .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .

Advanced Structural Analysis

Q. How can computational tools aid in predicting the compound’s binding affinity?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinase) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.